

# 6-Chloronicotinaldehyde: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 6-Chloronicotinaldehyde

Cat. No.: B1585923

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CAS Number: 23100-12-1[1][2][3][4][5]

This technical guide provides an in-depth overview of **6-Chloronicotinaldehyde**, a pivotal chemical intermediate for professionals in research, drug development, and agrochemical synthesis. The document details its chemical and physical properties, experimental protocols for its synthesis, and its applications as a versatile building block.

## Core Properties and Safety Data

**6-Chloronicotinaldehyde**, also known as 2-Chloro-5-formylpyridine or 2-chloropyridine-5-carboxaldehyde, is a solid, off-white to beige crystalline powder under standard conditions.[2][5] Its unique structure, featuring both a chlorinated pyridine ring and a reactive aldehyde group, makes it a valuable precursor in the synthesis of complex heterocyclic compounds.[6]

## Physicochemical Data

The following table summarizes the key quantitative properties of **6-Chloronicotinaldehyde**.

Property	Value	Source
CAS Number	23100-12-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> ClNO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	141.56 g/mol	<a href="#">[2]</a> <a href="#">[5]</a>
Melting Point	77-81 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	249.3 ± 20.0 °C at 760 mmHg	<a href="#">[1]</a>
Density	~1.3 g/cm <sup>3</sup>	<a href="#">[1]</a> <a href="#">[2]</a>
Flash Point	104.6 ± 21.8 °C	<a href="#">[1]</a>
Solubility	Soluble in water, dichloromethane, chloroform, DMSO, and ethyl acetate.	<a href="#">[2]</a>
Purity (Typical)	≥96.0%	<a href="#">[6]</a> <a href="#">[7]</a>

## Safety and Handling

**6-Chloronicotinaldehyde** is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

- Hazard Statements:
  - H315: Causes skin irritation.[\[8\]](#)
  - H319: Causes serious eye irritation.[\[8\]](#)
  - H335: May cause respiratory irritation.[\[8\]](#)
- Precautionary Measures:
  - Work in a well-ventilated area, preferably under a chemical fume hood.[\[9\]](#)
  - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[\[9\]](#)

- Avoid inhalation of dust and direct contact with skin and eyes.[\[9\]](#)
- Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[\[9\]](#)  
[\[10\]](#)

## Synthesis and Experimental Protocols

The most common and effective method for synthesizing **6-Chloronicotinaldehyde** is through the oxidation of the corresponding primary alcohol, 2-chloro-5-(hydroxymethyl)pyridine. The Swern oxidation is particularly well-suited for this transformation due to its mild reaction conditions, which prevent over-oxidation to the carboxylic acid.[\[2\]](#)[\[10\]](#)

### Experimental Protocol: Swern Oxidation of 2-Chloro-5-(hydroxymethyl)pyridine

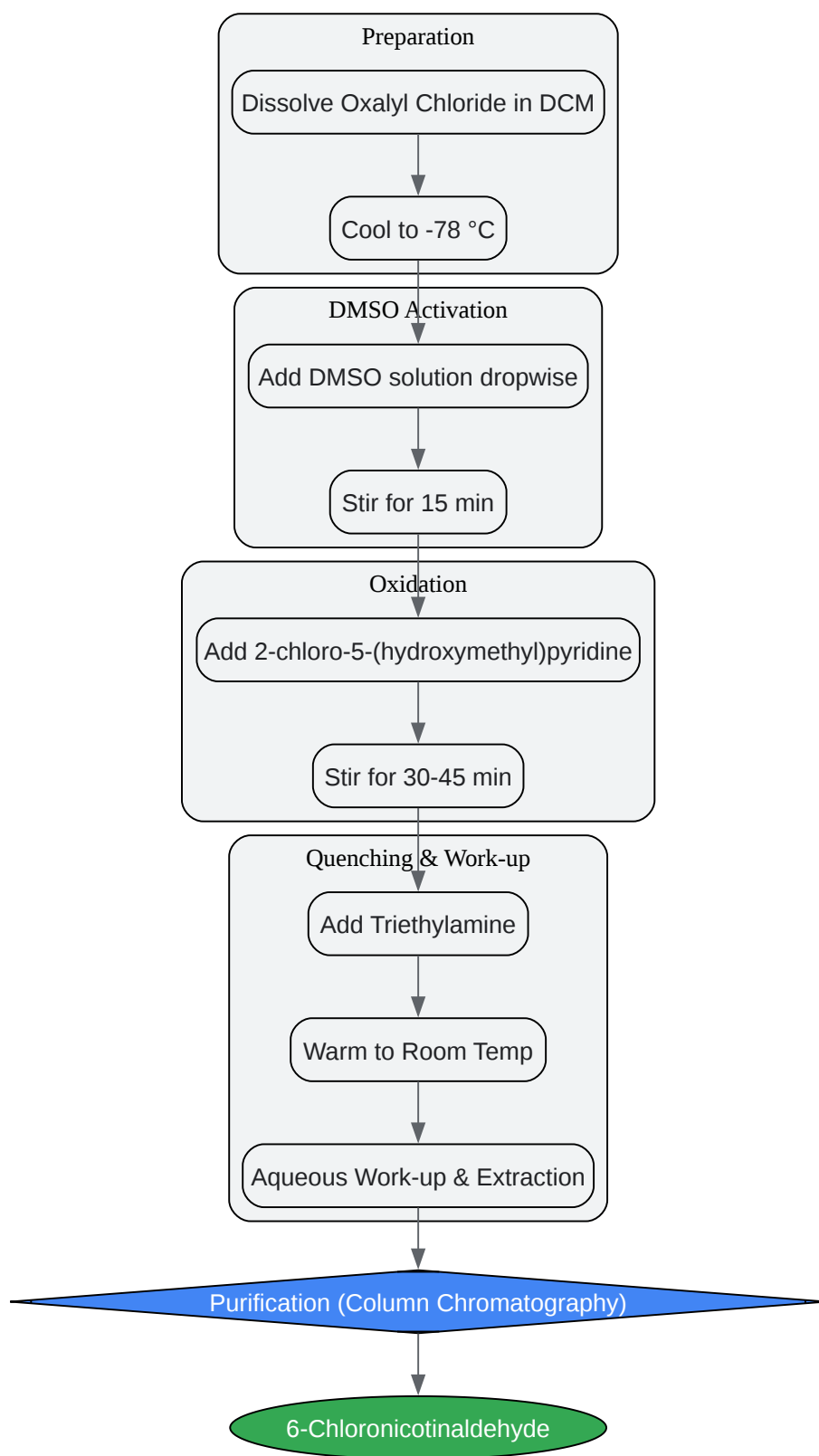
This protocol details the laboratory-scale synthesis of **6-Chloronicotinaldehyde**.

Materials and Reagents:

- Oxalyl chloride ((COCl)<sub>2</sub>)
- Dimethyl sulfoxide (DMSO)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- 2-Chloro-5-(hydroxymethyl)pyridine
- Triethylamine (Et<sub>3</sub>N)
- Argon or Nitrogen gas (for inert atmosphere)
- Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
- Magnetic stirrer and cooling bath (dry ice/acetone)

Procedure:

- **Activator Formation:** In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath.
- To this cooled solution, add a solution of DMSO (2.2 equivalents) in dichloromethane dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting mixture for 15 minutes.
- **Alcohol Addition:** Slowly add a solution of 2-chloro-5-(hydroxymethyl)pyridine (1.0 equivalent) in dichloromethane to the activated DMSO mixture. Continue stirring at -78 °C for 30-45 minutes.
- **Quenching:** Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. Allow the mixture to stir for another 30 minutes at -78 °C before slowly warming to room temperature.
- **Work-up:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and filter.
- **Purification:** Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure **6-Chloronicotinaldehyde**.



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General workflow for the synthesis of **6-Chloronicotinaldehyde**.

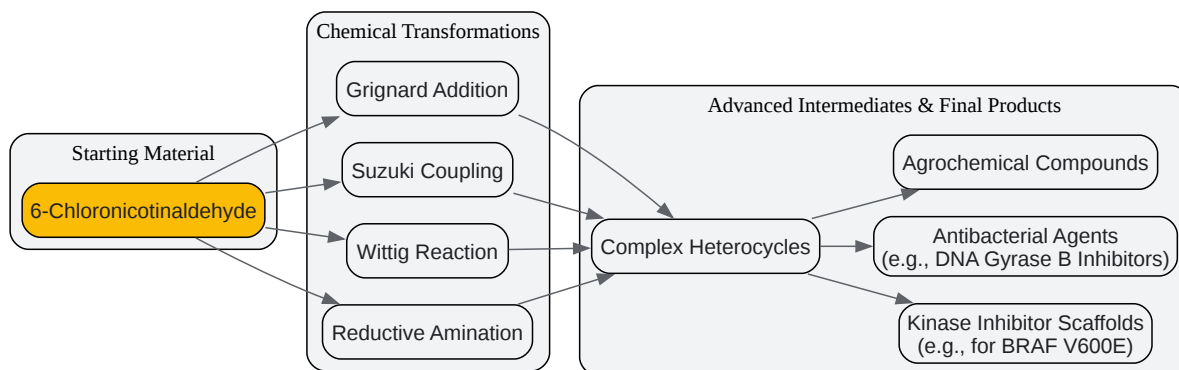
# Applications in Drug Development and Agrochemicals

**6-Chloronicotinaldehyde** is a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.<sup>[6]</sup> Its aldehyde group allows for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and Grignard additions, while the chlorinated pyridine core can be modified through various coupling reactions.<sup>[2][6]</sup>

## Role as a Pharmaceutical Building Block

This compound serves as a foundational scaffold in the development of targeted therapies. For instance, it is a precursor for the synthesis of novel inhibitors targeting enzymes critical in disease pathways.

- **BRAF V600E Inhibitors:** **6-Chloronicotinaldehyde** is used in the synthesis of N-(thiophen-2-yl) benzamide derivatives, which are being investigated as potent inhibitors of the BRAF V600E mutated kinase, a key target in certain cancers like melanoma.<sup>[11]</sup>
- **DNA Gyrase B Inhibitors:** The pyridine scaffold is integral to the development of new antibacterial agents that target DNA gyrase B, an essential enzyme for bacterial DNA replication.<sup>[11]</sup>

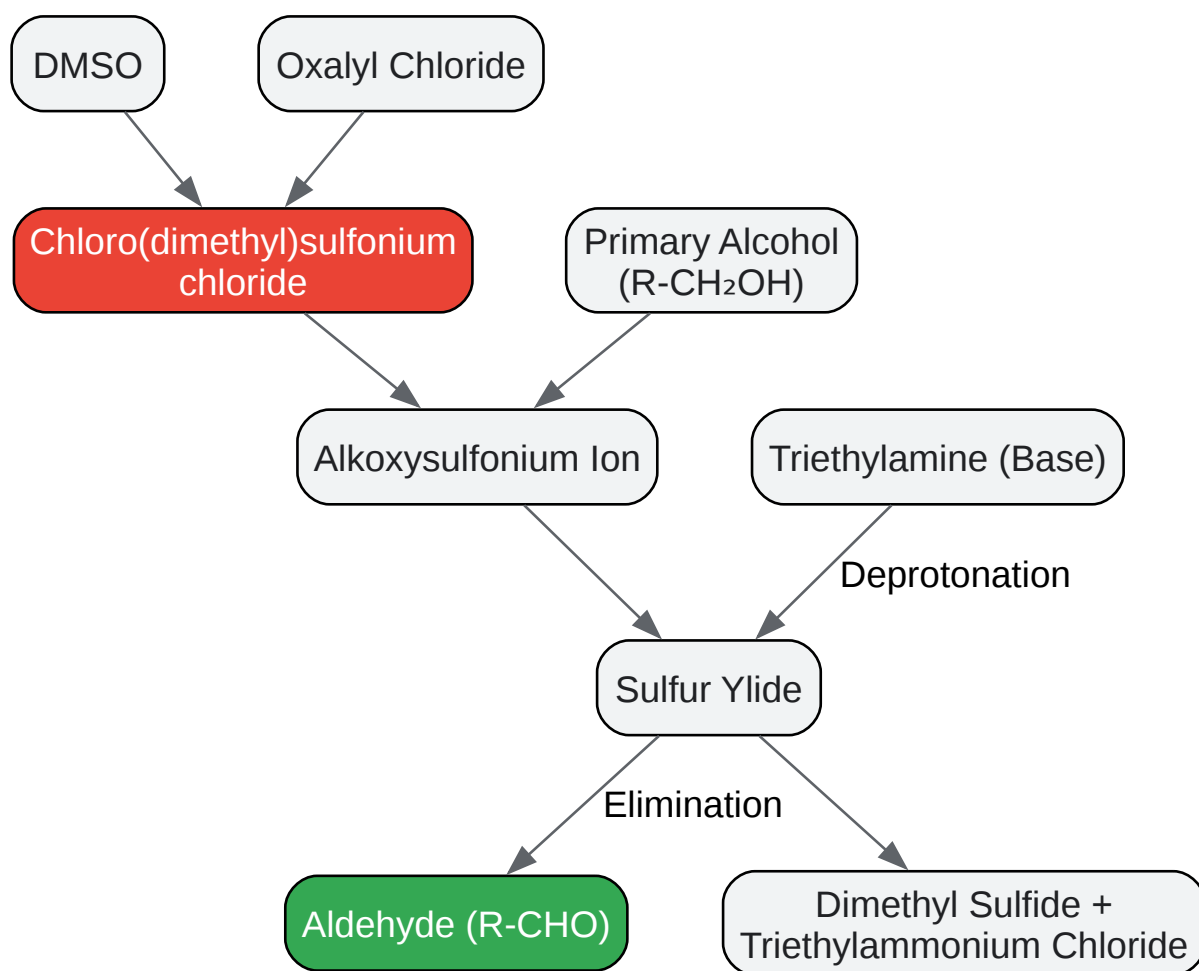


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Role of **6-Chloronicotinaldehyde** as a versatile chemical intermediate.

## Mechanism of Action: Swern Oxidation

The Swern oxidation proceeds via the formation of a highly reactive chloro(dimethyl)sulfonium chloride species, which then reacts with the alcohol. The subsequent deprotonation by a hindered base leads to the formation of the carbonyl compound.



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Simplified mechanism of the Swern oxidation.

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